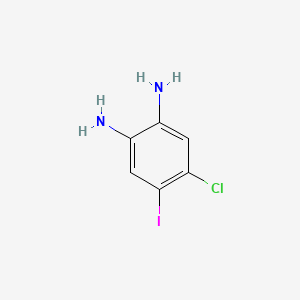

4-Chloro-5-iodobenzene-1,2-diamine

Cat. No. B594703

Key on ui cas rn:

1219741-20-4

M. Wt: 268.482

InChI Key: ITRURZJHRPWUPJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08410284B2

Procedure details

To a mixture of 5-chloro-4-iodo-2-nitroaniline 1-5 (31.7 g, 106 mmol) and iron powder (59.0 g, 1060 mmol) in 880 mL ethanol was added a solution of NH4Cl (28 g, 530 mmol) in 240 mL of water. The resulting mixture was mechanically stirred at 60° C. for 40 h. After cooling to rt the mixture was filtered and the filtrate reduced to about 500 mL by rotary evaporation. This filtrate was diluted with 1 L of EtOAc and 1 L of water, and shaken. The organic layer separated, washed with brine, dried (MgSO4) and evaporated to provide crude product. The crude product was dissolved in 80 mL of EtOAc, diluted with 80 mL of hexanes and injected onto a 330 g column of SiO2, which was pre-eluted with 33% EtOAc in hexanes. The column was subjected to MPLC eluting at 100 mL/min with 33% EtOAc in hexanes (15 min) and then 50% EtOAc (20 min) to provide 5-chloro-4-iodo-1,2-phenylenediamine 1-6. Impure fractions of residue were resubjected to MPLC on a 330 g column of SiO2 by the same method to provide additional 5-chloro-4-iodo-1,2-phenylenediamine 1-6 as an amorphous solid. 1H NMR (500 MHz, DMSO-d6): δ 4.77 (s, 2H), 4.91 (s, 2H), 6.66 (s, 1H), 6.93 (s, 1H); LC-MS: calculated for C6H6ClIN2 267.9, observed Dole 269.0 (M+H)+.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

hexanes

Quantity

80 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH:8]=1)[NH2:7].[NH4+].[Cl-]>C(O)C.O.CCOC(C)=O.[Fe]>[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([NH2:9])=[C:6]([NH2:7])[CH:8]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=CC(=C(N)C1)[N+](=O)[O-])I

|

|

Name

|

|

|

Quantity

|

880 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Two

Step Three

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Four

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was mechanically stirred at 60° C. for 40 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to rt the mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate reduced to about 500 mL by rotary evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This filtrate was diluted with 1 L of EtOAc and 1 L of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide crude product

|

WASH

|

Type

|

WASH

|

|

Details

|

was pre-eluted with 33% EtOAc in hexanes

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting at 100 mL/min with 33% EtOAc in hexanes (15 min)

|

|

Duration

|

15 min

|

Outcomes

Product

Details

Reaction Time |

40 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=CC(=C(C1)N)N)I

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |